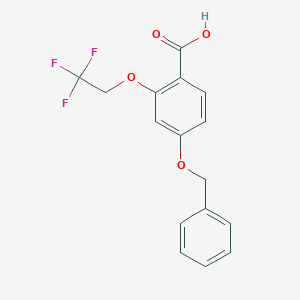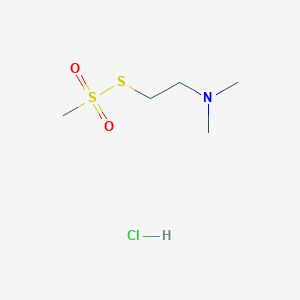
S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE: is a chemical compound with the molecular formula C5H14ClNO2S2 and a molecular weight of 219.75 g/mol . It is commonly used in various scientific research fields, particularly in neurology and proteomics . The compound is known for its role in cross-linking reactions and its involvement in the formation of carbon-sulfur bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a cross-linking agent in the synthesis of polymers and other macromolecules .
- Involved in the formation of carbon-sulfur bonds, which are important in organic synthesis .
Biology:
- Utilized in the study of protein-protein interactions through cross-linking experiments .
- Employed in the modification of biomolecules for various biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .
- Studied for its role in the development of novel pharmaceuticals targeting neurological disorders .
Industry:
Wirkmechanismus
Molecular Targets and Pathways: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE exerts its effects primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules . This cross-linking ability allows it to modify the structure and function of proteins and other macromolecules . The compound can target various molecular pathways, including those involved in neurotransmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE: Similar in structure but lacks the hydrochloride component.
(DIMETHYLAMINO)ETHYL METHANESULFONATE: Contains a methanesulfonate group instead of a methanethiosulfonate group.
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE SODIUM: Similar structure but with a sodium counterion instead of hydrochloride.
Uniqueness: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to form stable cross-links with biomolecules makes it particularly valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C5H14ClNO2S2 |
|---|---|
Molekulargewicht |
219.8 g/mol |
IUPAC-Name |
N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
InChI-Schlüssel |
JTJMHLNGRWRKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSS(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)



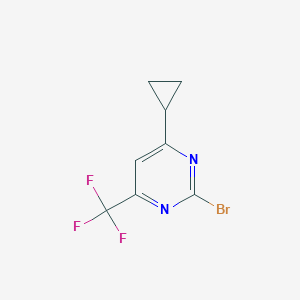
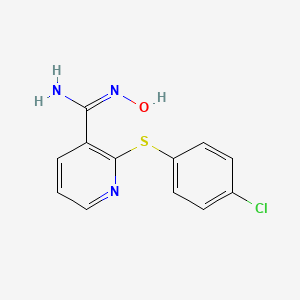
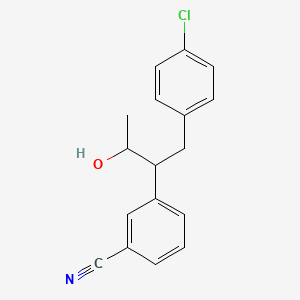
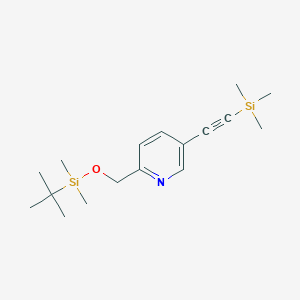
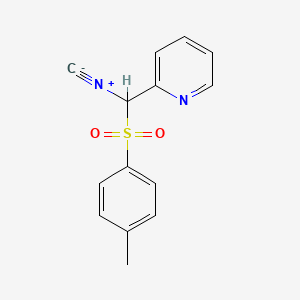
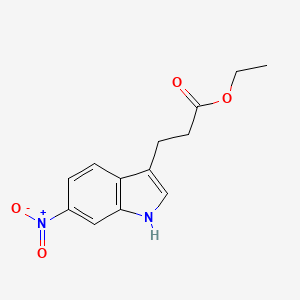
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
